6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex heterocyclic compound that features a unique fusion of chromene, triazole, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. Common reagents used in these steps include chlorinated aromatic compounds, methylated aromatic compounds, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the triazole moiety.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions
Properties
CAS No. |
303095-09-2 |
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Molecular Formula |
C25H19ClN4O |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H19ClN4O/c1-15-10-12-16(13-11-15)23-21-22(29-25-27-14-28-30(23)25)18-7-3-5-9-20(18)31-24(21)17-6-2-4-8-19(17)26/h2-14,23-24H,1H3,(H,27,28,29) |
InChI Key |
DWPXVRNTXHVQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5Cl)NC6=NC=NN26 |
Origin of Product |
United States |
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